molecular formula C7H22O3Si3 B3053276 Heptamethyltrisiloxan-3-ol CAS No. 5272-21-9

Heptamethyltrisiloxan-3-ol

Cat. No.: B3053276
CAS No.: 5272-21-9
M. Wt: 238.5 g/mol
InChI Key: XCBSVDGQLLYFNI-UHFFFAOYSA-N
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Description

. This compound is a type of trisiloxane, which is a class of organosilicon compounds characterized by a chain of three silicon atoms connected by oxygen atoms. Heptamethyltrisiloxan-3-ol is notable for its unique properties, including its ability to act as a surfactant and its applications in various industrial processes .

Preparation Methods

Heptamethyltrisiloxan-3-ol can be synthesized through several methods. One common synthetic route involves the co-hydrolysis of 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane in the presence of concentrated sulfuric acid . The reaction proceeds as follows:

  • Mix 1,1,1,3,3,3-hexamethyldisiloxane and 1,1,3,3-tetramethyldisiloxane at a molar ratio of 1:1.
  • Add concentrated sulfuric acid and allow the mixture to co-hydrolyze for 1 hour to obtain 1,1,1,3,3-pentamethyldisiloxane.
  • Mix 1,1,1,3,3-pentamethyldisiloxane with dimethyldimethoxysilane at a molar ratio of 1:1.
  • Add concentrated sulfuric acid and allow the mixture to co-hydrolyze for 1 to 3 hours.
  • After rectification, collect the fraction at 135°C to obtain this compound .

Chemical Reactions Analysis

Heptamethyltrisiloxan-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include platinum complex catalysts and specific temperature and pressure conditions. The major products formed from these reactions are typically silylated organic compounds, which have applications in various industrial processes.

Comparison with Similar Compounds

Heptamethyltrisiloxan-3-ol can be compared with other similar compounds, such as:

    Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms.

    Octamethyltrisiloxane: A similar trisiloxane compound with an additional methyl group.

    Decamethyltetrasiloxane: A longer chain siloxane compound with four silicon atoms.

The uniqueness of this compound lies in its specific molecular structure, which provides it with unique surfactant properties and makes it highly effective in various industrial applications .

Properties

IUPAC Name

hydroxy-methyl-bis(trimethylsilyloxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H22O3Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h8H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBSVDGQLLYFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22O3Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563483
Record name Heptamethyltrisiloxan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5272-21-9
Record name Heptamethyltrisiloxan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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